Cyclopentene, 1-pentyl-
Description
Cyclopentene, 1-pentyl- (CAS 4291-98-9) is a substituted cyclopentene derivative with the molecular formula C₁₀H₁₈. Its structure consists of a cyclopentene ring (a five-membered cycloalkene) substituted with a pentyl group at the 1-position. Key thermodynamic and physicochemical properties derived from computational and experimental studies include:
The compound’s relatively high hydrophobicity (logP = 3.677) and moderate boiling point suggest applications in organic synthesis and materials science. Its ionization energy aligns with typical unsaturated hydrocarbons, indicating stability under standard conditions .
Properties
IUPAC Name |
1-pentylcyclopentene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNVZKGTZWZQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195562 | |
| Record name | Cyclopentene, 1-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4291-98-9 | |
| Record name | Cyclopentene, 1-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentene, 1-pentyl- can be synthesized through several methods. One common laboratory method involves the dehydration of cyclopentanol using a strong acid like sulfuric acid . Industrially, it can be produced by the steam cracking of naphtha . Another method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .
Chemical Reactions Analysis
Cyclopentene, 1-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or cyclopentanol.
Reduction: Hydrogenation of cyclopentene, 1-pentyl- yields cyclopentane.
Substitution: It can react with halogens like bromine to form dibromocyclopentane.
Common reagents used in these reactions include sulfuric acid for dehydration, hydrogen gas for hydrogenation, and bromine for halogenation . The major products formed from these reactions are cyclopentanone, cyclopentanol, cyclopentane, and dibromocyclopentane .
Scientific Research Applications
Cyclopentene, 1-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as an intermediate in the synthesis of various biologically active compounds.
Medicine: It is used in the production of pharmaceuticals and as a solvent for medicinal compounds.
Industry: It is employed in the production of synthetic resins, rubber, and other organic compounds.
Mechanism of Action
The mechanism of action of cyclopentene, 1-pentyl- involves its reactivity due to the presence of a double bond in the cyclopentene ring. This double bond allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Structural Analogs: Substituted Cyclopentenes
1-Methylcyclopentene (CAS 693-89-0)
- Molecular Formula : C₆H₁₀
- Boiling Point: Not explicitly provided, but cyclopentene derivatives generally exhibit lower boiling points than linear alkenes due to reduced molecular weight .
Cyclopentene, 1-(4-Pentenyl)- (C₁₀H₁₆)
- Structure : Features a cyclopentene ring with a 4-pentenyl side chain.
- Molecular Weight : 136.238 g/mol .
- Key Difference : The unsaturated side chain (pentenyl vs. pentyl) introduces additional sites for electrophilic attack, enhancing reactivity in polymerization or Diels-Alder reactions compared to 1-pentylcyclopentene .
Cyclopentene, 3-Pentyl- (C₁₀H₁₈)
- A structural isomer of 1-pentylcyclopentene. Positional isomerism affects steric hindrance and thermodynamic stability. For example, 1-substituted derivatives often exhibit lower entropy of vaporization due to symmetric strain distribution .
Functional Analogs: Cycloalkenes and Linear Alkenes
Cyclopentane
- Reactivity : Cyclopentane, a fully saturated analog, shows negligible reactivity in combustion compared to cyclopentene. Ignition delay times for cyclopentene are 2–3× shorter than cyclopentane under identical conditions (1% fuel, Φ=1, 8.4 atm), highlighting the role of double bonds in accelerating oxidation .
Cyclohexene
- Combustion Kinetics : Cyclohexene exhibits 30–50% shorter ignition delays than cyclopentene due to larger ring size and higher strain energy, which promotes faster radical formation during autoignition .
- Thermodynamic Stability : Cyclohexene’s ΔfH° (gas) is approximately -38 kJ/mol, significantly less stable than 1-pentylcyclopentene (-122.6 kJ/mol), reflecting differences in substituent effects .
1-Pentene
- Physical Properties : Linear 1-pentene (C₅H₁₀) has a boiling point of 303 K, much lower than 1-pentylcyclopentene (452 K), emphasizing the impact of cyclic structure on volatility .
- Reactivity : 1-Pentene autoignites 4–5× faster than cyclopentene due to the absence of ring strain and greater accessibility for H-atom abstraction .
Data Table: Key Comparative Properties
Research Findings
- Combustion Behavior : Cyclopentene, 1-pentyl- demonstrates intermediate reactivity between cyclopentane and linear alkenes. Its ignition delays are closer to cyclopentane but significantly longer than cyclohexene or 1-pentene, suggesting that ring size and substituent bulkiness jointly inhibit radical propagation .
- Synthetic Utility: The pentyl group in 1-pentylcyclopentene enhances solubility in nonpolar solvents compared to smaller analogs, making it advantageous in catalytic hydrogenation or polymerization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
